REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH:3]=[CH2:4].C1C2N[C:17]3[C:12](=CC=C[CH:16]=3)SC=2C=CC=1.[CH3:20][O-:21].[Mg+2].C[O-]>C(OC)(=O)C(C)=C>[C:20]([O:5][CH2:1][CH2:2][CH:3]=[CH2:4])(=[O:21])[C:17]([CH3:16])=[CH2:12] |f:2.3.4|
|
Name
|
|
Quantity
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24.7 g
|
Type
|
reactant
|
Smiles
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C(CC=C)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
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80 mL
|
Type
|
solvent
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Mg+2].C[O-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was slowly heated
|
Type
|
DISTILLATION
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Details
|
methanol was distilled off (bp 64-70° C.) until the temperature at the distillation head
|
Type
|
CUSTOM
|
Details
|
rose to approximately 100° C.
|
Type
|
DISTILLATION
|
Details
|
to distill
|
Type
|
FILTRATION
|
Details
|
the solids were filtered off
|
Type
|
CUSTOM
|
Details
|
Pure 3-butenyl methacrylate was collected at bp 63-66° C./30 mmHg
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |